1-(4-Fluoro-3-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(4-Fluoro-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluoro group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(methylthio)phenyl)propan-1-one typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with a suitable reagent such as propanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a fluoro and methylthio group.
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: Contains a morpholine ring and is used as a photoinitiator.
Uniqueness
The combination of these functional groups provides distinct properties that differentiate it from other similar compounds .
Properties
CAS No. |
1806389-44-5 |
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Molecular Formula |
C10H11FOS |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
NCMFOSBBLCWYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)SC |
Origin of Product |
United States |
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